Cas no 1804454-16-7 (5-Phenyl-2-(trifluoromethyl)pyridine-3-acetic acid)

5-Phenyl-2-(trifluoromethyl)pyridine-3-acetic acid 化学的及び物理的性質
名前と識別子
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- 5-Phenyl-2-(trifluoromethyl)pyridine-3-acetic acid
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- インチ: 1S/C14H10F3NO2/c15-14(16,17)13-10(7-12(19)20)6-11(8-18-13)9-4-2-1-3-5-9/h1-6,8H,7H2,(H,19,20)
- InChIKey: HOPTWAPPEKBVRM-UHFFFAOYSA-N
- SMILES: FC(C1C(CC(=O)O)=CC(=CN=1)C1C=CC=CC=1)(F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 20
- 回転可能化学結合数: 3
- 複雑さ: 340
- トポロジー分子極性表面積: 50.2
- XLogP3: 2.9
5-Phenyl-2-(trifluoromethyl)pyridine-3-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029002756-1g |
5-Phenyl-2-(trifluoromethyl)pyridine-3-acetic acid |
1804454-16-7 | 95% | 1g |
$2,923.95 | 2022-04-02 | |
Alichem | A029002756-250mg |
5-Phenyl-2-(trifluoromethyl)pyridine-3-acetic acid |
1804454-16-7 | 95% | 250mg |
$999.60 | 2022-04-02 | |
Alichem | A029002756-500mg |
5-Phenyl-2-(trifluoromethyl)pyridine-3-acetic acid |
1804454-16-7 | 95% | 500mg |
$1,836.65 | 2022-04-02 |
5-Phenyl-2-(trifluoromethyl)pyridine-3-acetic acid 関連文献
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1. Back matter
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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9. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
5-Phenyl-2-(trifluoromethyl)pyridine-3-acetic acidに関する追加情報
Introduction to 5-Phenyl-2-(trifluoromethyl)pyridine-3-acetic acid (CAS No. 1804454-16-7)
5-Phenyl-2-(trifluoromethyl)pyridine-3-acetic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential biological activities. With the CAS number 1804454-16-7, this compound represents a fusion of aromatic and heterocyclic chemistry, featuring a phenyl group, a pyridine ring, and a trifluoromethyl substituent, all of which contribute to its distinctive chemical behavior. The acetic acid moiety at the 3-position further enhances its reactivity, making it a valuable intermediate in synthetic chemistry and drug development.
The structural configuration of 5-Phenyl-2-(trifluoromethyl)pyridine-3-acetic acid positions it as a promising candidate for further exploration in medicinal chemistry. The presence of the trifluoromethyl group, in particular, is well-documented for its ability to modulate metabolic stability and binding affinity in drug molecules. This feature has been extensively studied in the development of small-molecule inhibitors and other therapeutic agents where precise control over bioavailability and target interaction is crucial.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the pharmacokinetic properties of 5-Phenyl-2-(trifluoromethyl)pyridine-3-acetic acid with greater accuracy. Studies suggest that the compound exhibits favorable solubility parameters and potential for oral bioavailability, which are critical factors in drug formulation. Additionally, the pyridine ring serves as a versatile scaffold that can be modified to enhance specific biological activities, such as receptor binding or enzyme inhibition.
In the realm of medicinal chemistry, 5-Phenyl-2-(trifluoromethyl)pyridine-3-acetic acid has been explored as a precursor for more complex derivatives. Researchers have leveraged its reactive sites to introduce additional functional groups or to link it with other pharmacophores, creating novel compounds with enhanced therapeutic profiles. For instance, modifications at the phenyl ring or the acetic acid moiety have led to derivatives with anti-inflammatory, anticancer, or antimicrobial properties.
The trifluoromethyl group in 5-Phenyl-2-(trifluoromethyl)pyridine-3-acetic acid is particularly noteworthy for its influence on electronic properties and metabolic pathways. This substituent can increase lipophilicity while also influencing enzyme interactions, making it a strategic choice for designing drugs that require specific metabolic profiles. Recent studies have highlighted its role in enhancing binding affinity to certain protein targets, which could be pivotal in developing treatments for neurological disorders or autoimmune diseases.
Synthetic methodologies for producing 5-Phenyl-2-(trifluoromethyl)pyridine-3-acetic acid have also seen significant progress. Modern synthetic routes often employ catalytic processes that improve yield and purity while minimizing environmental impact. These advancements align with the growing emphasis on green chemistry principles in pharmaceutical manufacturing. Techniques such as cross-coupling reactions and palladium catalysis have been particularly effective in constructing the complex framework of this compound efficiently.
The biological activity of 5-Phenyl-2-(trifluoromethyl)pyridine-3-acetic acid has been investigated across various disease models. Preliminary findings suggest potential interactions with enzymes involved in signal transduction pathways, making it a candidate for therapeutic intervention in conditions such as diabetes or neurodegenerative diseases. Furthermore, its structural similarity to known bioactive compounds allows for comparative studies that can accelerate the discovery process by leveraging existing knowledge.
Future research directions may focus on optimizing synthetic routes to enhance scalability and cost-effectiveness. Additionally, exploring derivatization strategies could uncover new applications for this compound or related analogs. Collaborative efforts between synthetic chemists and biologists will be essential in translating laboratory findings into viable therapeutic options.
The versatility of 5-Phenyl-2-(trifluoromethyl)pyridine-3-acetic acid makes it a cornerstone in modern drug discovery programs. Its unique combination of structural features offers numerous possibilities for innovation, ensuring its continued relevance in pharmaceutical research. As our understanding of molecular interactions deepens, compounds like this will play an increasingly critical role in addressing complex medical challenges.
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